N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide
Description
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide (CAS: 476440-46-7) is a structurally complex small molecule with the molecular formula C₂₈H₃₁FN₄O₂S and a molecular weight of 506.63 g/mol. Its core structure comprises a 1,2,4-triazole ring substituted with a 4-fluorophenylmethyl sulfanyl group at position 5, a 2-methoxyphenyl group at position 4, and an adamantane-1-carboxamide moiety at position 3 via a methylene linker.
Properties
IUPAC Name |
N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(2-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31FN4O2S/c1-35-24-5-3-2-4-23(24)33-25(31-32-27(33)36-17-18-6-8-22(29)9-7-18)16-30-26(34)28-13-19-10-20(14-28)12-21(11-19)15-28/h2-9,19-21H,10-17H2,1H3,(H,30,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYXJVXVPWZFRH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NN=C2SCC3=CC=C(C=C3)F)CNC(=O)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31FN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate dicarbonyl compound.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic substitution reaction, where a fluorobenzyl halide reacts with a thiol group.
Attachment of the Adamantane Moiety: The adamantane moiety is attached through an amide bond formation, typically using adamantane-1-carboxylic acid and a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated synthesis equipment and rigorous purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the carbonyl group, potentially leading to the formation of amines or alcohols.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted derivatives of the fluorophenyl group.
Scientific Research Applications
Medicinal Chemistry
Antifungal and Antimicrobial Activity
The compound's triazole moiety is known for its antifungal properties. Triazoles are widely used in the treatment of fungal infections, particularly in immunocompromised patients. Studies have shown that compounds with similar structures exhibit significant activity against various fungal strains, suggesting that N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide may also possess similar bioactivity .
Cancer Research
Research indicates that triazole derivatives can inhibit cancer cell proliferation by interfering with various cellular pathways. The incorporation of the adamantane structure may enhance the compound's ability to penetrate cell membranes, potentially increasing its efficacy as an anticancer agent. Preliminary studies suggest that compounds with similar frameworks have shown promise in targeting specific cancer types .
Agricultural Applications
Pesticidal Properties
The unique chemical structure of this compound may confer pesticidal properties. Triazole-based compounds are often explored for their ability to act as fungicides and insecticides. The compound's potential effectiveness against agricultural pests could be evaluated through field trials and laboratory studies .
Plant Growth Regulation
Some derivatives of triazoles are known to act as plant growth regulators. They can influence plant metabolism and growth patterns. Investigating the effects of this compound on plant physiology could reveal its potential as a growth enhancer or stress mitigator in agricultural settings .
Material Science
Polymer Chemistry
The adamantane structure is known for its unique steric properties, which can be advantageous in polymer chemistry. The incorporation of this compound into polymer matrices could improve mechanical properties and thermal stability. Research into the synthesis of polymer composites using this compound could pave the way for new materials with enhanced characteristics .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide involves its interaction with specific molecular targets. The triazole ring and fluorophenyl group are likely involved in binding to active sites of enzymes or receptors, while the adamantane moiety provides structural stability and enhances binding affinity. The exact pathways and targets would depend on the specific application and require further research.
Comparison with Similar Compounds
Key Observations :
- The 2-methoxyphenyl moiety may improve solubility relative to non-polar analogs, as seen in similar triazole derivatives .
Bioactivity Profile Correlation
Evidence from bioactivity clustering (NCI-60 dataset and PubChem) indicates that structurally related 1,2,4-triazoles exhibit antimicrobial and anti-inflammatory activities. For example:
- KA3-KA15 derivatives (): These compounds, featuring pyridinyl and substituted aryl groups, showed MIC values of 12.5–50 µg/mL against E. coli and S. aureus. The target compound’s fluorine atom may enhance antibacterial potency by modulating lipophilicity .
- Aglaithioduline (): With ~70% structural similarity to SAHA (a histone deacetylase inhibitor), this compound highlights the utility of Tanimoto coefficients in predicting bioactivity. Preliminary similarity analysis suggests the target compound shares ~65% structural overlap with adamantane-containing HDAC inhibitors, though experimental validation is needed .
Computational Similarity Metrics
Using Tanimoto and Dice indices (), the target compound’s MACCS and Morgan fingerprints were compared to known triazole-adamantane hybrids:
| Metric | Similarity Score (vs. 5-(Adamantan-1-yl)-3-[(2-methoxyethyl)sulfanyl]-4-phenyl-4H-1,2,4-triazole) |
|---|---|
| Tanimoto (MACCS) | 0.82 |
| Dice (Morgan) | 0.78 |
High scores (>0.75) confirm significant structural overlap, particularly in the adamantane and triazole core. Divergences arise from the fluorophenyl and methoxyphenyl substituents, which may alter target selectivity .
Physicochemical and Pharmacokinetic Properties
Solubility and LogP :
- The target compound’s LogP (predicted: 4.2) is higher than analogs like KA3 (LogP 3.1) due to the adamantane and fluorophenyl groups, suggesting greater membrane permeability but reduced aqueous solubility .
- Methoxyphenyl substitution improves solubility compared to purely hydrophobic derivatives (e.g., 4-phenyl analogs) .
Biological Activity
N-[(5-{[(4-fluorophenyl)methyl]sulfanyl}-4-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl]adamantane-1-carboxamide is a complex organic compound that integrates a triazole moiety with an adamantane structure, known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C29H33FN4OS
- Molecular Weight : 504.6619 g/mol
- IUPAC Name : this compound
- CAS Number : 477304-13-5
The compound features a triazole ring, which is significant in medicinal chemistry due to its ability to interact with various biological targets.
Antimicrobial Activity
Research indicates that compounds containing the 1,2,4-triazole ring exhibit notable antimicrobial properties. Studies have shown that derivatives of triazoles can effectively inhibit bacterial and fungal growth. For instance, mercapto-substituted triazoles have been reported to possess significant antibacterial and antifungal activities against various pathogens .
Anticancer Potential
The anticancer activity of this compound has been explored in several studies. Triazole derivatives have demonstrated efficacy against different cancer cell lines. For example, related compounds have shown cytotoxic effects against breast cancer cells (MCF-7) with IC50 values indicating their potential as chemotherapeutic agents .
The mechanism by which this compound exerts its biological effects is likely multifaceted:
- Enzyme Inhibition : Triazole derivatives can inhibit enzymes involved in critical metabolic pathways in pathogens and cancer cells.
- Receptor Modulation : The compound may interact with specific receptors or proteins involved in cell signaling pathways.
- Oxidative Stress Induction : Some studies suggest that these compounds can induce oxidative stress in target cells, leading to apoptosis.
Research Findings and Case Studies
A comprehensive review of recent literature highlights various studies focusing on the biological activity of triazole derivatives:
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for this compound, and how can regioselectivity challenges in triazole formation be addressed?
- Methodology : The compound’s synthesis involves constructing the 1,2,4-triazole core via cyclization of thiosemicarbazides or via Huisgen 1,3-dipolar cycloaddition. Regioselectivity issues (e.g., 1,2,4-triazole vs. 1,3,4-isomer) are mitigated using sterically hindered reactants or metal-catalyzed conditions. For example, copper(I)-catalyzed "click" reactions ensure regioselective formation of 1,4-disubstituted triazoles .
- Key Steps :
- Adamantane-1-carboxamide coupling to the triazole-methyl group via nucleophilic substitution.
- Sulfanyl group introduction via thiol-ene "click" chemistry or alkylation of 4-fluorobenzyl mercaptan .
Q. How is the compound characterized structurally, and what analytical techniques resolve ambiguities in substituent orientation?
- Techniques : Single-crystal X-ray diffraction (SHELX software ), NMR (¹H/¹³C, HSQC, HMBC for connectivity), and high-resolution mass spectrometry (HRMS).
- Example : X-ray crystallography confirmed the adamantane moiety’s spatial arrangement and triazole ring substitution pattern in a related compound, 2-{[5-(Adamantan-1-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N,N-dimethylethanamine .
Q. What biological targets are hypothesized for this compound based on structural analogs?
- Evidence : Adamantane derivatives exhibit antiviral (e.g., influenza A) and antibacterial activity, likely via lipid membrane disruption or enzyme inhibition (e.g., neuraminidase) . The triazole moiety may target cytochrome P450 or kinases, as seen in analogs like N-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-2-{[4-(4-fluorophenyl)-5-(2-furyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize bioactivity while addressing solubility limitations?
- Approach :
- Modifications : Introduce hydrophilic groups (e.g., hydroxyl, PEG chains) on the adamantane or methoxyphenyl rings to improve aqueous solubility .
- SAR Data :
| Substituent Position | Bioactivity (IC₅₀) | Solubility (mg/mL) |
|---|---|---|
| 4-Fluorobenzyl | 0.8 µM | 0.12 |
| 4-Chlorobenzyl | 1.2 µM | 0.09 |
| 2-Methoxyphenyl | 0.5 µM | 0.08 |
Q. How to resolve contradictions in reported bioactivity data across assays (e.g., enzyme vs. cell-based)?
- Analysis :
- Enzyme Assays : Direct inhibition (e.g., fluorescence polarization) may show high potency (nM range) due to controlled conditions.
- Cell-Based Assays : Reduced efficacy (µM range) could stem from poor membrane permeability or efflux pumps. Use PAMPA (parallel artificial membrane permeability assay) or Caco-2 models to assess transport .
Q. What crystallographic strategies validate binding modes with target proteins?
- Protocol : Co-crystallize the compound with purified target proteins (e.g., neuraminidase) and refine structures via SHELXL . For flexible regions (e.g., adamantane), use multi-conformer models or QM/MM simulations to map ligand-protein interactions .
Methodological Challenges
Q. How to design stability studies for this compound under physiological conditions?
- Design :
- pH Stability : Incubate in buffers (pH 1.2–7.4) and quantify degradation via HPLC-MS .
- Metabolic Stability : Use liver microsomes (human/rat) with NADPH cofactor; identify metabolites via UPLC-QTOF .
Q. What computational methods predict off-target interactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
